molecular formula C26H20N4O5 B2800255 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207032-19-6

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue B2800255
Numéro CAS: 1207032-19-6
Poids moléculaire: 468.469
Clé InChI: BDCWRAJXUVGBHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Green Chemistry Synthesis

The compound is linked to the synthesis of heterocyclic compounds. For example, L-proline-catalyzed synthesis methods have been developed for structurally complex heterocyclic ortho-quinones, which are environmentally advantageous due to high atom economy and elimination of extensive purification steps (Rajesh, Bala, Perumal, & Menéndez, 2011).

Antitumor Activity

Some 1,2,4-oxadiazole natural product analogs bearing the compound's structural features have been synthesized and evaluated for antitumor activity. These compounds displayed potent activity in vitro against a panel of cell lines, indicating their potential in cancer research (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Herbicide Development

The compound's framework has been explored in the development of novel herbicides. Research has shown that certain derivatives can exhibit excellent herbicidal activity, offering potential for agricultural applications (Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang, 2014).

Analgesic and Anti-Inflammatory Properties

Research on 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, similar to the compound , has shown potential analgesic and anti-inflammatory properties. These findings could lead to new therapeutic agents (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 3-phenylpropylamine and anthranilic acid. The second intermediate is 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine, which is synthesized from 3-nitrobenzo[d][1,3]dioxole and hydrazine hydrate. The third intermediate is 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized by coupling the first two intermediates using a condensation reaction.", "Starting Materials": [ { "3-phenylpropylamine": "starting material for the synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" }, { "anthranilic acid": "starting material for the synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" }, { "3-nitrobenzo[d][1,3]dioxole": "starting material for the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" }, { "hydrazine hydrate": "starting material for the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" } ], "Reaction": [ { "Step 1": "Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "Conditions": "reflux in acetic anhydride", "Reactants": [ "3-phenylpropylamine", "anthranilic acid" ], "Products": [ "3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" ] }, { "Step 2": "Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine", "Conditions": "reflux in ethanol", "Reactants": [ "3-nitrobenzo[d][1,3]dioxole", "hydrazine hydrate" ], "Products": [ "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" ] }, { "Step 3": "Coupling of intermediates to form final product", "Conditions": "condensation reaction in DMF", "Reactants": [ "3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-amine" ], "Products": [ "7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione" ] } ] }

Numéro CAS

1207032-19-6

Nom du produit

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Formule moléculaire

C26H20N4O5

Poids moléculaire

468.469

Nom IUPAC

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O5/c31-25-19-10-8-18(24-28-23(29-35-24)17-9-11-21-22(14-17)34-15-33-21)13-20(19)27-26(32)30(25)12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,27,32)

Clé InChI

BDCWRAJXUVGBHU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CCCC6=CC=CC=C6

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.